

2-Phenylglycine-d5 CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Phenylglycine-d5

Cat. No.: B587018

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An In-depth Technical Guide to 2-Phenylglycine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenylglycine-d5**, a deuterated analog of the non-proteinogenic amino acid, 2-phenylglycine. This document details its chemical properties, primary applications, and methodologies for its use in quantitative bioanalysis.

Core Compound Identification

A summary of the key identifiers for D,L-**2-Phenylglycine-d5** is presented in Table 1.

Identifier	Value	Reference
CAS Number	358731-96-1	[1]
Molecular Formula	C ₈ H ₄ D ₅ NO ₂	[1][2]
Molecular Weight	156.19 g/mol	[1][2]
Synonyms	(RS)-α-Amino-benzeneacetic-d5 Acid, (2RS)-Amino-2-phenylethanoic-d5 Acid	[1]

Introduction to 2-Phenylglycine and its Deuterated Analog

2-Phenylglycine is a non-proteinogenic α -amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code.[3] It is structurally similar to alanine, with a phenyl group replacing the methyl group.[3] The non-deuterated form is a known human metabolite, having been identified in breast milk, urine, and plasma. Phenylglycine and its derivatives are also found in a variety of natural products, including peptide antibiotics.

2-Phenylglycine-d5 is the deuterium-labeled form of 2-phenylglycine. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[4] It is primarily utilized as an internal standard for the accurate quantification of unlabeled 2-phenylglycine or other analogous analytes in complex biological matrices.[4] The use of a stable-isotope labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Primary Application: Internal Standard in LC-MS/MS Bioanalysis

The most prominent application of **2-Phenylglycine-d5** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of amino acids and other small molecules. Below is a detailed, representative protocol for such an application.

Experimental Protocol: Quantification of an Analyte in Human Plasma

This protocol outlines a general procedure for the quantification of a target analyte in human plasma using **2-Phenylglycine-d5** as an internal standard.

3.1.1. Materials and Reagents

- Human plasma (with anticoagulant)

- Target analyte standard
- **2-Phenylglycine-d5** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Microcentrifuge tubes
- LC-MS vials

3.1.2. Sample Preparation: Protein Precipitation

- Thaw human plasma samples on ice.
- In a microcentrifuge tube, add 50 μ L of the plasma sample.
- Add 10 μ L of a working solution of **2-Phenylglycine-d5** (e.g., 1 μ g/mL in methanol) to each plasma sample, calibrator, and quality control sample.
- Add 200 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean LC-MS vial for analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and **2-Phenylglycine-d5** would need to be optimized.

3.1.4. Data Analysis

The concentration of the target analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (**2-Phenylglycine-d5**). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Representative Quantitative Data

The performance of an LC-MS/MS method using **2-Phenylglycine-d5** as an internal standard would be validated according to regulatory guidelines. Table 2 provides a summary of typical validation parameters.

Parameter	Typical Specification
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	Analyte-dependent, typically in the low ng/mL to pg/mL range
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (% CV)	< 15% (< 20% at LLOQ)
Recovery	Consistent and reproducible
Matrix Effect	Minimized by the use of a stable-isotope labeled internal standard

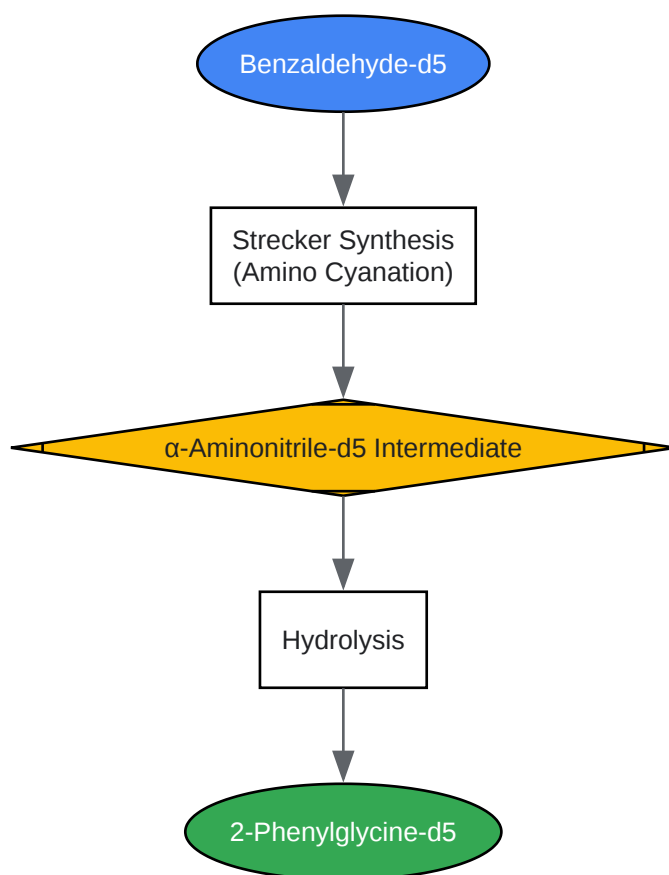
Experimental Workflows and Logical Relationships

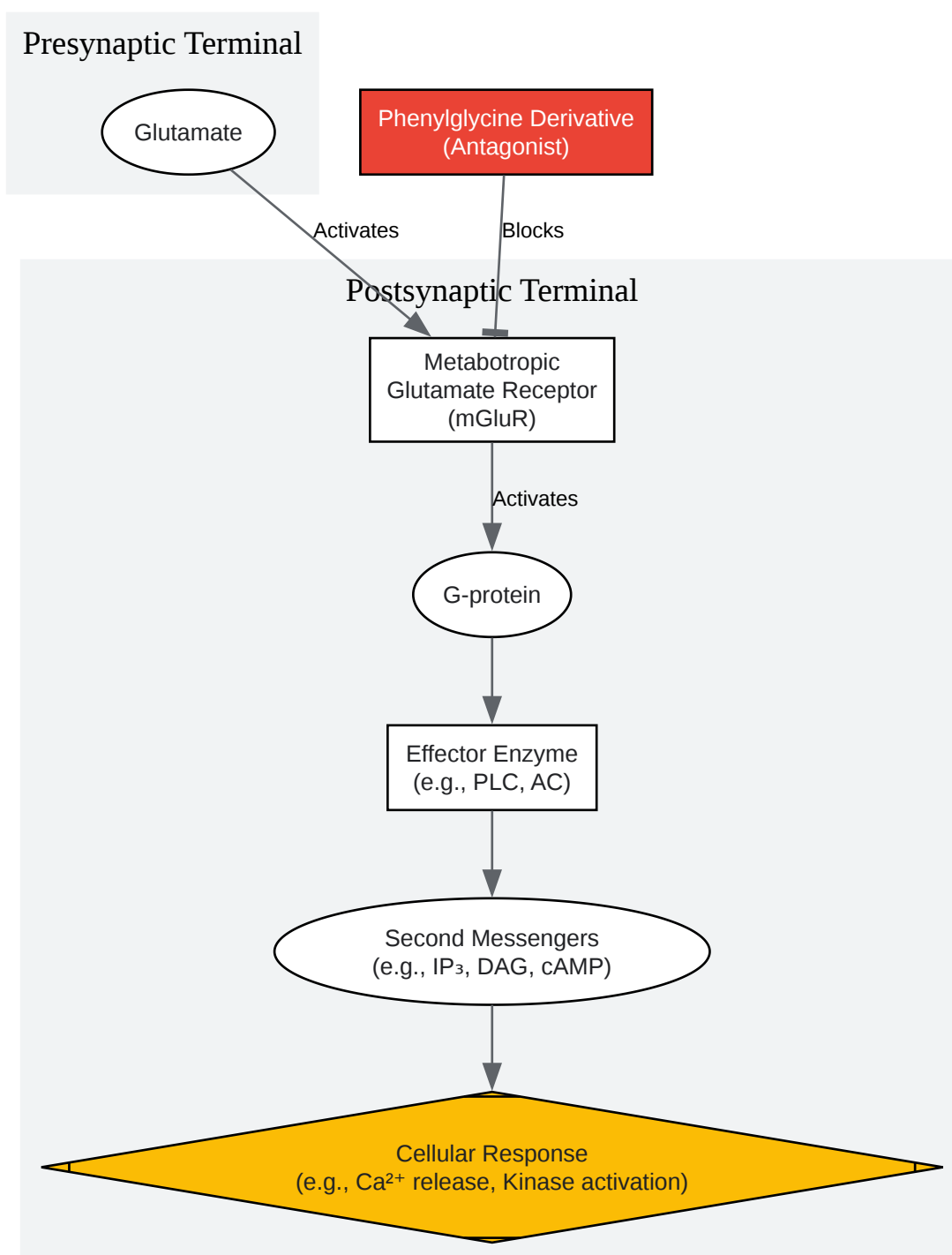
The following diagrams illustrate the general workflow for using **2-Phenylglycine-d5** in a quantitative bioanalytical assay and a conceptual workflow for its synthesis.



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Fig. 1: Bioanalytical workflow using **2-Phenylglycine-d5** as an internal standard.





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